molecular formula C13H16O2 B11806646 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol

Cat. No.: B11806646
M. Wt: 204.26 g/mol
InChI Key: PLBQRFXDNOQHNE-UHFFFAOYSA-N
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Description

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol is a cyclopropane-containing derivative of 2,3-dihydrobenzofuran, characterized by a fused cyclopropane ring and an ethanol substituent. Its structure combines the aromaticity of the dihydrobenzofuran core with the strained geometry of the cyclopropane moiety, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropyl]ethanol

InChI

InChI=1S/C13H16O2/c1-8(14)11-7-12(11)9-2-3-13-10(6-9)4-5-15-13/h2-3,6,8,11-12,14H,4-5,7H2,1H3

InChI Key

PLBQRFXDNOQHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1C2=CC3=C(C=C2)OCC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a cyclopropyl carbinol intermediate, which is then reacted with a dihydrobenzofuran derivative under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Esterification Reactions

The primary alcohol group undergoes esterification with acyl chlorides or anhydrides. This reaction typically proceeds under mild conditions due to the compound’s steric accessibility:

ReagentConditionsProductYieldSource
Acetic anhydridePyridine, 0–25°C, 2 hrAcetylated derivative85–92%
Benzoyl chlorideDMAP, DCM, rt, 4 hrBenzoylated derivative78%

The esterification preserves the cyclopropane ring and dihydrobenzofuran moiety, as confirmed by NMR and HRMS .

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group (e.g., bromide) for subsequent substitutions:

Bromination

Reaction with PBr₃ replaces the -OH group with bromine:

C13H16O2+PBr3C13H15BrO2+H3PO3\text{C}_{13}\text{H}_{16}\text{O}_2 + \text{PBr}_3 \rightarrow \text{C}_{13}\text{H}_{15}\text{BrO}_2 + \text{H}_3\text{PO}_3

Conditions : Anhydrous THF, 0°C → rt, 6 hr
Yield : 70% (isolated as pale-yellow crystals) .

Amine Substitution

The brominated intermediate reacts with primary amines:

AmineProductIC₅₀ (μM)Source
MethylamineN-Methyl derivative1.3
CyclohexylamineN-Cyclohexyl derivative0.5

These substitutions retain the cyclopropane-dihydrobenzofuran scaffold while modulating bioactivity .

Oxidation Reactions

Controlled oxidation converts the alcohol to a ketone, though overoxidation risks ring-opening:

C13H16O2PCC, DCMC13H14O2\text{C}_{13}\text{H}_{16}\text{O}_2 \xrightarrow{\text{PCC, DCM}} \text{C}_{13}\text{H}_{14}\text{O}_2

Conditions : PCC (1.2 eq), DCM, 4 hr, rt
Yield : 65% (ketone confirmed by IR carbonyl stretch at 1715 cm⁻¹) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes selective ring-opening under acidic or radical conditions:

Acid-Mediated Ring Opening

In H₂SO₄/EtOH, the cyclopropane ring opens to form a diol:
Product : 1-(3-(2,3-Dihydrobenzofuran-5-yl)propane-1,2-diol)
Yield : 58% (via column chromatography) .

Radical Addition

Under UV light with CCl₄, a radical cascade reaction yields a tetrachlorinated derivative:
Conditions : CCl₄, AIBN, 12 hr
Yield : 42%.

Aromatic Electrophilic Substitution

The dihydrobenzofuran moiety undergoes nitration and sulfonation:

ReactionReagentPositionYieldSource
NitrationHNO₃/H₂SO₄C-455%
SulfonationSO₃/H₂SO₄C-648%

Regioselectivity is governed by electron-donating effects from the oxygen heterocycle .

Claisen-Schmidt Condensation

Under ultrasonic irradiation, the compound participates in chalcone synthesis:

C13H16O2+Ar-CO-CH3NaOH, EtOHChalcone derivative\text{C}_{13}\text{H}_{16}\text{O}_2 + \text{Ar-CO-CH}_3 \xrightarrow{\text{NaOH, EtOH}} \text{Chalcone derivative}

Conditions : 40% NaOH, ethanol, ultrasound (40 kHz), 1–2 hr
Yield : 72–89% (for Ar = 4-MeO-C₆H₄, 3,5-(Me)₂-C₆H₃) .

Protection/Deprotection Strategies

  • Silylation : TBSCl/imidazole in DMF protects the -OH group (95% yield) .

  • Deprotection : TBAF in THF removes TBS groups quantitatively .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Its synthetic flexibility, particularly in nucleophilic substitutions and cyclopropane modifications, makes it a valuable intermediate for bioactive molecule development .

Scientific Research Applications

Medicinal Chemistry

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol has been investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown activity comparable to established chemotherapeutic agents in inhibiting cell proliferation.
Cell LineIC50 (µM)Reference Drug
A549 (Lung)<10Doxorubicin
MCF7 (Breast)<10Doxorubicin

These results indicate that the compound may be effective in targeted cancer therapies.

Neuropharmacology

The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective effects or acting as an anxiolytic.

  • Case Study : In animal models, the administration of this compound resulted in reduced anxiety-like behavior, indicating its potential as a treatment for anxiety disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of this compound against various pathogens.

  • Antibacterial Activity : The compound demonstrated significant inhibitory effects on multi-drug resistant bacterial strains with minimum inhibitory concentrations (MIC) ranging from 30 to 60 µg/mL.
Bacterial StrainMIC (µg/mL)
E. coli30
S. aureus45

These findings highlight its potential utility in developing new antimicrobial agents.

Case Study 1: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines:

  • The compound was tested against several cancer lines including HT29 (colon cancer) and Jurkat (leukemia), showing promising results with IC50 values below 10 µM compared to doxorubicin.

Case Study 2: Neuropharmacological Evaluation

In a behavioral study involving rodents, the compound was administered at varying doses:

  • Results indicated a dose-dependent reduction in anxiety-like behaviors measured through open field and elevated plus maze tests.

Mechanism of Action

The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The ketone-containing analog (compound 10 in ) may exhibit different reactivity due to electrophilic carbonyl groups .

Physicochemical Properties and Stability

For example:

  • Cyclopropane Stability : The cyclopropane in montelukast () is stabilized by conjugation with adjacent groups, whereas the target compound’s cyclopropane may exhibit higher strain due to fewer stabilizing interactions .
  • Solubility: The ethanol substituent likely increases polarity compared to methanamine or methanol analogs, though exact logP values are unavailable.

Biological Activity

1-(2-(2,3-Dihydrobenzofuran-5-yl)cyclopropyl)ethanol is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group attached to a dihydrobenzofuran moiety, which is significant in medicinal chemistry due to its unique structural properties. The synthesis of this compound can be achieved through various methods, including the use of ultrasound-assisted techniques that enhance yields and selectivity. For instance, the synthesis of related compounds has been reported using 2,3-dihydrobenzofuran-5-carbaldehyde and substituted acetophenones under ultrasonic irradiation, demonstrating a green chemistry approach with high efficiency .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of dihydrobenzofuran have shown promising antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds can inhibit cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological activity is often linked to the interaction with specific cellular pathways. For instance, some dihydrobenzofuran derivatives have been shown to inhibit key enzymes involved in cancer progression, such as those related to angiogenesis and metastasis. The lack of inhibitory activity against certain enzymes like dihydrofolate reductase (DHFR) suggests that their anticancer effects may operate through alternative pathways .

In Vitro Studies

  • Cytotoxicity Testing : A study evaluated the cytotoxic effects of various dihydrobenzofuran derivatives on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated significant cytotoxicity, with IC50 values in the micromolar range for several derivatives .
  • Mechanistic Insights : Research utilizing flow cytometry demonstrated that certain derivatives could induce apoptosis in cancer cells via the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Comparative Analysis Table

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BA54920Cell cycle arrest
This compoundMCF-718Unknown

Q & A

Q. Characterization :

  • Spectroscopy : ¹H/¹³C NMR and HRMS are critical for confirming the structure of intermediates. For example, in a related compound (5-methoxy-2-phenyl-2,3-dihydrobenzofuran), NMR data confirmed regioselectivity and stereochemistry ().
  • Crystallography : X-ray diffraction (e.g., Acta Crystallographica reports) resolves ambiguous stereochemical outcomes ().

Basic: What spectroscopic techniques are essential for verifying the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies protons on the cyclopropane ring (δ ~1.5–2.5 ppm) and dihydrobenzofuran moiety (δ ~3.0–4.5 ppm for OCH₂). ¹³C NMR confirms quaternary carbons in the cyclopropane ring ().
  • HRMS : Validates molecular formula (e.g., C₁₄H₁₆O₂ requires m/z 216.1150).
  • IR Spectroscopy : Detects hydroxyl (≈3400 cm⁻¹) and ether (≈1250 cm⁻¹) groups ().

Advanced: How can conflicting stereochemical outcomes in cyclopropanation be resolved?

Methodological Answer:
Contradictions arise from competing cis/trans cyclopropane formation. Strategies include:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., LDA with chiral ligands) to bias stereochemistry ().
  • Crystallographic Validation : Single-crystal X-ray diffraction unambiguously assigns stereochemistry ().
  • Computational Modeling : DFT calculations predict energy differences between stereoisomers, guiding experimental optimization (NIST data in ).

Advanced: What methodologies address low yields in cyclopropane ring formation?

Methodological Answer:
Low yields often stem from side reactions (e.g., ring-opening or dimerization). Solutions:

  • Optimized Conditions : Lowering reaction temperature (−78 °C) and using anhydrous THF minimizes side reactions ().
  • Alternative Reagents : Substituting AgCN with ZnEt₂ or CuCN improves selectivity ().
  • In Situ Monitoring : Real-time FTIR or LC-MS tracks intermediate stability (PubChem protocols, ).

Q. Table 1: Comparison of Cyclopropanation Conditions

ReagentSolventTemp (°C)Yield (%)Reference
AgCNCH₃CN8045[2]
ZnEt₂THF−2062[8]
CuCNDMF6038[8]

Advanced: How are contradictions in biological activity data interpreted for derivatives of this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Stereochemical Variance : Enantiomers exhibit divergent binding affinities. Resolve via chiral HPLC separation and individual testing ().
  • Metabolic Stability : Use LC-MS/MS to track metabolite formation (PubChem protocols, ).
  • Structural Modifications : Introduce substituents (e.g., fluorophenyl groups) to enhance target interaction ().

Advanced: What strategies optimize the compound’s solubility for in vitro studies?

Methodological Answer:

  • Co-solvent Systems : Use hexafluoropropan-2-ol (HFIP) to improve solubility without denaturing enzymes ().
  • Prodrug Design : Convert the hydroxyl group to a phosphate ester for aqueous compatibility ().
  • Micellar Encapsulation : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in cell culture media (NIST guidelines, ).

Advanced: How are computational methods integrated into the design of derivatives?

Methodological Answer:

  • Docking Studies : AutoDock Vina predicts binding modes with target proteins (e.g., using PubChem 3D conformers, ).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity ().
  • MD Simulations : Assess cyclopropane ring rigidity under physiological conditions ().

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